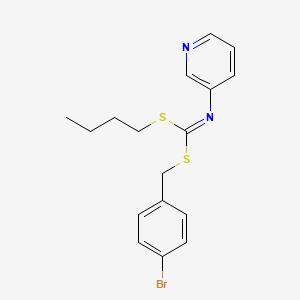![molecular formula C20H18N4 B14667323 2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline CAS No. 50828-09-6](/img/structure/B14667323.png)
2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used in various medicinal chemistry applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline typically involves the reaction of 2-naphthyl ethylamine with 2,4-diaminoquinazoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial methods may also incorporate advanced purification techniques to ensure the final product meets the required standards for pharmaceutical or other applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can introduce various functional groups, leading to a wide range of quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline has several scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound shares a similar structure but with a pyrimidine ring instead of a quinazoline ring.
2,4-Diamino-6-[(alpha,alpha,alpha-trifluoro-m-tolyl)thio]quinazoline: This compound has a similar quinazoline core but with different substituents.
Uniqueness
2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its naphthyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Eigenschaften
CAS-Nummer |
50828-09-6 |
|---|---|
Molekularformel |
C20H18N4 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
5-(2-naphthalen-2-ylethyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C20H18N4/c21-19-18-15(6-3-7-17(18)23-20(22)24-19)11-9-13-8-10-14-4-1-2-5-16(14)12-13/h1-8,10,12H,9,11H2,(H4,21,22,23,24) |
InChI-Schlüssel |
OICSWALALWBGPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)CCC3=C4C(=CC=C3)N=C(N=C4N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




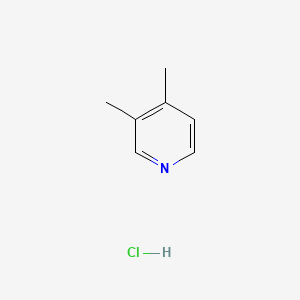
![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
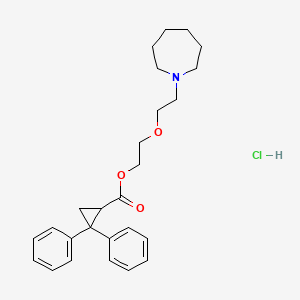
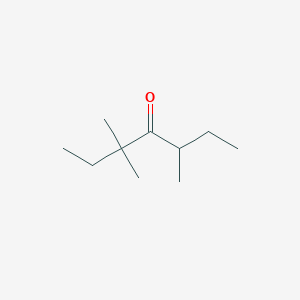
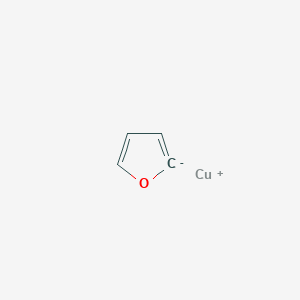
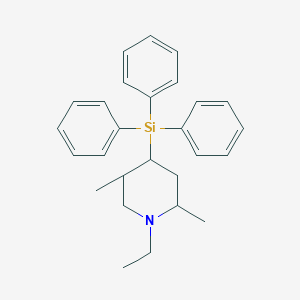

![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)
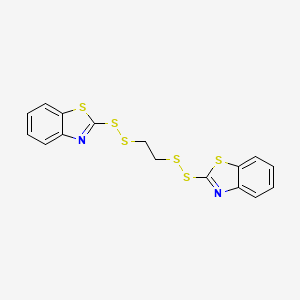
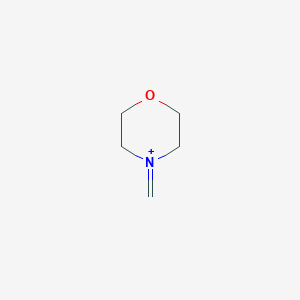
![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)
